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Compound of Interest

Compound Name: Filbertone

Cat. No.: B1242023

Application Notes and Protocols

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound
responsible for the characteristic nutty and roasted aroma of hazelnuts (Corylus avellana L.).[1]
Its unique and potent flavor profile makes it a critical marker in the food industry for quality
control, authenticity verification, and flavor analysis. These application notes provide a
comprehensive overview and detailed protocols for the use of filbertone as a flavor standard in
food analysis, particularly for researchers, scientists, and professionals in food science and
drug development. Filbertone is designated as generally recognized as safe (GRAS) for use in
food products.[1] Beyond its role in flavor, the presence of filbertone can be used to detect the
adulteration of products like olive oil with cheaper hazelnut oil.[1]

The concentration of filbertone can vary significantly depending on the hazelnut variety,
geographical origin, and processing conditions, especially roasting, which substantially
increases its content.[2] This variability, while making precise quantification of hazelnut content
challenging, allows for the classification of hazelnut-containing products into quality grades.

Applications in Food Analysis

» Authenticity and Adulteration Detection: Filbertone serves as a key marker to verify the
presence and quality of hazelnuts in food products such as spreads, confectioneries, and
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oils.[2][3] Its detection is also crucial in identifying the adulteration of high-value oils like olive
oil with hazelnut oil.[1]

e Quality Control of Hazelnut Products: The concentration of filbertone is directly related to
the roasting process and the overall flavor intensity of hazelnuts. Monitoring filbertone levels
allows for the standardization of product quality and consistency.

» Flavor Profiling and Development: Understanding the concentration of filbertone in relation
to other volatile compounds helps in developing and optimizing the flavor profiles of food
products.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of filbertone in food
matrices.

Table 1. Method Validation Parameters for Filbertone Analysis by HS-SPME-GC-MS

Parameter Value Food Matrix Reference

Limit of Detection

2 pg/k Hazelnut Spread 2
(LOD) Ha/Kg p [2]
Limit of Quantification
5 pg/kg Hazelnut Spread [2]
(LOQ)
Linearity Range 5 - 750 pg/kg Hazelnut Spread [2]
Recovery (spiked at
98% Hazelnut-free Spread [2]
50 pg/kg)
Recovery (spiked at
81% Hazelnut-free Paste [2]
500 po/kg)
Hazelnut
Repeatability (RSD) 8.1% - 11.2% [2]
Spread/Paste

Table 2: Filbertone Concentration in Hazelnut Products
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Filbertone Concentration

Product Type Reference
(nglkg)
Authentic Hazelnut Pastes 304 - 584 (mean: 430) [2]
Hazelnut Spreads (<1%
<4 [21[3]
hazelnut)
Hazelnut Spreads (1-10%
4-45 [2][3]
hazelnut)
Hazelnut Spreads (>10%
> 45 [2][3]

hazelnut)

Experimental Protocols

A widely used and validated method for the analysis of filbertone in food matrices is
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass
Spectrometry (GC-MS).

Protocol 1: Determination of Filbertone in Hazelnut
Spreads by HS-SPME-GC-MS

This protocol is adapted from the methodology described by Cizkova et al. (2013).[2]

1. Materials and Reagents

o Filbertone standard ((E)-5-methyl-hept-2-en-4-one, 98% purity)

e Sodium chloride (NaCl)

» Deionized water

e 10 mL headspace vials with PTFE/silicone septa

o SPME fiber: 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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. Sample Preparation
Weigh 0.1 g of the homogenized hazelnut spread sample into a 10 mL headspace vial.
Add 1.5 mL of a saturated NaCl solution to the vial.
Immediately seal the vial with the septum cap.
. HS-SPME Procedure
Place the vial in the autosampler of the GC-MS system.
Equilibrate the sample at 60°C for 10 minutes with agitation (500 rpm).

Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 5 minutes at 60°C with
continued agitation.

After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.
. GC-MS Parameters

Injector: Splitless mode (or split 1:10), Temperature: 250°C, Desorption time: 2 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 um film thickness) or equivalent.

Oven Temperature Program:

o Initial temperature: 60°C, hold for 5 minutes.

o Ramp 1: 5°C/min to 80°C.

o Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

Mass Spectrometer:

o Acquisition Mode: Selected lon Monitoring (SIM).
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[e]

Monitored lons (m/z): 69, 98, 111, and 126.

o

Transfer line temperature: 280°C.

[¢]

lon source temperature: 230°C.

[¢]

Quadrupole temperature: 150°C.
5. Quantification

Prepare a calibration curve using standard solutions of filbertone in a suitable solvent (e.g.,
methanol) or a filbertone-free matrix. The concentration of filbertone in the samples is
determined by comparing the peak area of the target ion with the calibration curve.

Visualizations

Sample reparaon HS SPME Ge-MS Anlysis

Click to download full resolution via product page

Caption: Workflow for Filbertone Analysis using HS-SPME-GC-MS.
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Caption: Classification of Hazelnut Spreads based on Filbertone Content.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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